molecular formula C7H14O4Si B10777275 3-Trimethylsilylsuccinic acid

3-Trimethylsilylsuccinic acid

Cat. No.: B10777275
M. Wt: 190.27 g/mol
InChI Key: RTXZCZFAAYFFKF-UHFFFAOYSA-N
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Description

3-Trimethylsilylsuccinic acid is an organic compound belonging to the class of dicarboxylic acids and derivatives It is characterized by the presence of a trimethylsilyl group attached to the succinic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Trimethylsilylsuccinic acid typically involves the reaction of succinic anhydride with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions generally include:

    Temperature: Room temperature to slightly elevated temperatures.

    Solvent: Anhydrous conditions are preferred to avoid hydrolysis of the trimethylsilyl group.

    Catalyst/Base: Pyridine or other suitable bases.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities.

Chemical Reactions Analysis

Types of Reactions: 3-Trimethylsilylsuccinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield alcohols or other reduced forms.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens or nucleophiles in the presence of catalysts.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

3-Trimethylsilylsuccinic acid has several applications in scientific research:

    Chemistry: Used as a precursor in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Trimethylsilylsuccinic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor or activator of certain enzymes, influencing metabolic pathways. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical reactions.

Comparison with Similar Compounds

  • Trimethylsilylpropionic acid
  • Trimethylsilylbutyric acid
  • Trimethylsilylvaleric acid

Comparison: 3-Trimethylsilylsuccinic acid is unique due to its dicarboxylic acid structure, which provides distinct reactivity compared to other trimethylsilyl-substituted acids. The presence of two carboxyl groups allows for a wider range of chemical modifications and applications.

Properties

Molecular Formula

C7H14O4Si

Molecular Weight

190.27 g/mol

IUPAC Name

2-trimethylsilylbutanedioic acid

InChI

InChI=1S/C7H14O4Si/c1-12(2,3)5(7(10)11)4-6(8)9/h5H,4H2,1-3H3,(H,8,9)(H,10,11)

InChI Key

RTXZCZFAAYFFKF-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C(CC(=O)O)C(=O)O

Origin of Product

United States

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